3-Propanoylbenzoic acid IUPAC name and CAS number
3-Propanoylbenzoic acid IUPAC name and CAS number
Technical Monograph: 3-Propanoylbenzoic Acid
Chemical Identity & Nomenclature
3-Propanoylbenzoic acid is a meta-substituted aromatic keto-acid serving as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a metabolic probe for arylpropionic acid derivatives. Its dual functionality—possessing both a carboxylic acid and a ketone moiety—makes it a versatile scaffold for chemoselective transformations.
| Parameter | Technical Specification |
| IUPAC Name | 3-Propanoylbenzoic acid |
| Common Synonyms | 3-Propionylbenzoic acid; m-Propionylbenzoic acid; 3-(1-Oxopropyl)benzoic acid |
| CAS Registry Number | 74380-71-5 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| SMILES | CCC(=O)C1=CC=CC(=C1)C(=O)O |
| InChI Key | KDSHSYUJJSWWNU-UHFFFAOYSA-N |
Physicochemical Profile
The physicochemical properties of 3-propanoylbenzoic acid are governed by the electron-withdrawing nature of both the carbonyl and carboxyl groups, which significantly increases the acidity of the aromatic ring protons compared to unsubstituted benzoic acid.
| Property | Value / Range | Condition |
| Appearance | Off-white to pale yellow crystalline powder | Standard Temperature & Pressure (STP) |
| Melting Point | 120–124 °C | Literature consensus |
| Boiling Point (Predicted) | 360.5 ± 25.0 °C | at 760 mmHg |
| pKa (Predicted) | 3.82 ± 0.10 | Carboxylic acid proton |
| LogP | 1.85 | Octanol/Water partition |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water | 25 °C |
Synthetic Pathways & Mechanism
Direct Friedel-Crafts acylation of benzoic acid is kinetically unfavorable due to the strong deactivating effect of the carboxyl group. Therefore, the synthesis of 3-propanoylbenzoic acid requires indirect routes that establish the meta-substitution pattern before oxidation or ketone formation.
Primary Route: Grignard Addition to Nitriles
The most robust laboratory-scale synthesis involves the chemoselective addition of ethylmagnesium bromide to 3-cyanobenzoic acid (or its protected ester form), followed by acidic hydrolysis. This method circumvents the regioselectivity issues of electrophilic aromatic substitution.
Mechanism:
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Nucleophilic Attack: The ethyl anion (from Grignard) attacks the electrophilic carbon of the cyano group (-C≡N).
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Imine Intermediate: An intermediate magnesium salt of the ketimine is formed.
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Hydrolysis: Acidic workup hydrolyzes the imine to the ketone (-C=O) while protonating the carboxylate.
Figure 1: Synthetic pathway via Grignard addition to 3-cyanobenzoic acid.
Experimental Protocol (Grignard Route)
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Preparation: In a flame-dried 3-neck flask under Argon, dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous THF.
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Addition: Cool to 0°C. Add Ethylmagnesium bromide (2.2 eq, 3.0 M in ether) dropwise over 30 minutes. Note: 1.0 eq is consumed to deprotonate the carboxylic acid; the second eq attacks the nitrile.
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Reflux: Allow to warm to room temperature, then reflux for 4 hours to ensure complete conversion to the imine salt.
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Hydrolysis: Cool to 0°C. Quench with 6M HCl carefully. Reflux the biphasic mixture for 1 hour to hydrolyze the imine.
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Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.
Pharmaceutical Utility & Applications
3-Propanoylbenzoic acid is primarily utilized in the Lead Optimization phase of drug discovery, particularly for NSAIDs and metabolic regulators.
NSAID Precursor (Ketoprofen Analogs)
It serves as a structural homolog to the benzophenone core of Ketoprofen. By modifying the linker length (propionyl vs. benzoyl), medicinal chemists modulate the lipophilicity and binding affinity to Cyclooxygenase (COX) enzymes.
Metabolic Marker
In pharmacokinetic studies, 3-propanoylbenzoic acid is often identified as a metabolite of alkyl-substituted benzoic acid derivatives. It is used as an internal standard in LC-MS/MS assays to map the oxidative metabolism of xenobiotics.
Linker Chemistry
The carboxylic acid moiety allows for conjugation to peptides or solubility-enhancing tags, while the ketone provides a handle for reductive amination or further functionalization (e.g., to alcohols or oximes).
Figure 2: Primary application domains in pharmaceutical research.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited compared to bulk solvents, it should be handled as a standard irritant aromatic acid.
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GHS Classification:
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2]
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Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over extended periods.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13650965: 3-Propionylbenzoic acid. Retrieved from [Link]
- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Grignard addition to nitriles mechanism).
